molecular formula C31H28N4O5S2 B12616553 Methanone, [4-(methylsulfonyl)[1,1'-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]-

Methanone, [4-(methylsulfonyl)[1,1'-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]-

Cat. No.: B12616553
M. Wt: 600.7 g/mol
InChI Key: XPXDBGIVSCMCMM-UHFFFAOYSA-N
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Description

Methanone, [4-(methylsulfonyl)[1,1’-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]- is a complex organic compound with a unique structure that includes multiple aromatic rings and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of aprotic solvents and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methanone, [4-(methylsulfonyl)[1,1’-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methanone, [4-(methylsulfonyl)[1,1’-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, [4-(methylsulfonyl)[1,1’-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of sulfonyl groups and aromatic rings enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, [4-(methylsulfonyl)[1,1’-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]- is unique due to its combination of multiple aromatic rings and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Biological Activity

The compound Methanone, characterized by its complex structure, has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its interactions with various biological targets and its therapeutic implications.

Chemical Structure and Properties

Methanone, [4-(methylsulfonyl)[1,1'-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]-, features a biphenyl moiety and a piperazine ring, which are crucial for its biological activity. The presence of sulfonyl groups enhances its interaction with biological targets due to their ability to form hydrogen bonds and engage in π-π stacking interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that derivatives of pyrrolo[3,4-c]pyridine, structurally related to Methanone, exhibit significant antitumor properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and cell cycle arrest. For instance, certain derivatives demonstrated an IC50 value in the nanomolar range against various cancer cell lines .

2. Antimicrobial Properties

Methanone's structural components suggest potential antimicrobial activity. Sulfonamide derivatives have been documented to possess antimicrobial effects against a range of pathogens. In vitro studies have shown that modifications in the phenyl ring can enhance the antimicrobial efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes crucial in various biological pathways. For example, studies on related compounds indicate that they can act as inhibitors of protein phosphatase 2A (PP2A), affecting cellular signaling pathways associated with cancer progression .

The mechanism by which Methanone exerts its biological effects is multifaceted:

  • Enzyme Interaction : The sulfonyl groups facilitate binding to enzyme active sites, potentially altering their conformation and activity.
  • Receptor Modulation : The compound may interact with various receptors involved in signal transduction pathways, influencing cellular responses.
  • Cell Cycle Regulation : By affecting proteins involved in cell cycle regulation, Methanone can induce cell cycle arrest in cancer cells.

Case Studies

Several studies have highlighted the biological efficacy of Methanone and its derivatives:

StudyFindings
Study 1 Demonstrated significant inhibition of tumor growth in xenograft models using related pyrrolo[3,4-c]pyridine derivatives with an IC50 < 25 µM .
Study 2 Reported antimicrobial activity against E. coli with a minimum inhibitory concentration (MIC) of 15 µg/mL for specific analogs .
Study 3 Investigated enzyme inhibition properties showing a reduction in PP2A activity by up to 60% at concentrations around 10 µM .

Properties

Molecular Formula

C31H28N4O5S2

Molecular Weight

600.7 g/mol

IUPAC Name

[4-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-4-yl]piperazin-1-yl]-(5-methylsulfonyl-2-phenylphenyl)methanone

InChI

InChI=1S/C31H28N4O5S2/c1-41(37,38)25-12-13-26(23-8-4-2-5-9-23)28(22-25)31(36)34-20-18-33(19-21-34)29-14-16-32-30-27(29)15-17-35(30)42(39,40)24-10-6-3-7-11-24/h2-17,22H,18-21H2,1H3

InChI Key

XPXDBGIVSCMCMM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=C5C=CN(C5=NC=C4)S(=O)(=O)C6=CC=CC=C6

Origin of Product

United States

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